molecular formula C12H13N3O2 B11875958 4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one

4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one

Katalognummer: B11875958
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: CKUGETLNRNTMIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one is a pyrimidine derivative with potential applications in various scientific fields. Pyrimidine derivatives are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry and other research areas.

Vorbereitungsmethoden

The synthesis of 4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-5-(hydroxymethyl)pyrimidin-2(1H)-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to antitumor effects.

Vergleich Mit ähnlichen Verbindungen

4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one can be compared with other pyrimidine derivatives, such as:

    4-amino-5-(hydroxymethyl)pyrimidin-2(1H)-one: This compound lacks the benzyloxy group, which may affect its biological activity and chemical reactivity.

    4-amino-5-(methoxymethyl)pyrimidin-2(1H)-one: The presence of a methoxy group instead of a benzyloxy group can lead to differences in solubility and reactivity.

    4-amino-5-(ethoxymethyl)pyrimidin-2(1H)-one:

Eigenschaften

Molekularformel

C12H13N3O2

Molekulargewicht

231.25 g/mol

IUPAC-Name

6-amino-5-(phenylmethoxymethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C12H13N3O2/c13-11-10(6-14-12(16)15-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,13,14,15,16)

InChI-Schlüssel

CKUGETLNRNTMIP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCC2=C(NC(=O)N=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.